2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline

Description

Systematic IUPAC Nomenclature and Structural Representation

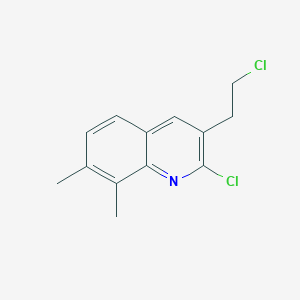

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its quinoline backbone, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substituents are assigned positions based on standard quinoline numbering, where the nitrogen atom in the pyridine ring occupies position 1. Substitutions occur at positions 2 (chloro), 3 (2-chloroethyl), 7 (methyl), and 8 (methyl).

Systematic IUPAC Name :

2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline

Structural Representation :

- Parent structure : Quinoline (C₉H₇N)

- Substituents :

- Chloro (-Cl) at position 2

- 2-Chloroethyl (-CH₂CH₂Cl) at position 3

- Methyl (-CH₃) groups at positions 7 and 8

The SMILES notation for this compound is CC1=C2N=C(Cl)C(CCCl)=CC2=CC=C1C, which encodes the connectivity of atoms and substituents. The InChIKey PTEZZCNKIIJTDL-UHFFFAOYSA-N provides a unique identifier for its 3D structure.

CAS Registry Number and Alternative Chemical Identifiers

The compound is registered under specific identifiers that facilitate its unambiguous identification in chemical databases and literature:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 893724-67-9 |

| PubChem CID | 7745007 |

| DSSTox Substance ID | DTXSID60428908 |

| Wikidata ID | Q82241756 |

These identifiers are critical for cross-referencing chemical data across platforms such as PubChem, ChemSpider, and regulatory databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₃Cl₂N reflects the compound’s composition:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 13 | 12.01 | 156.13 |

| Hydrogen | 13 | 1.008 | 13.10 |

| Chlorine | 2 | 35.45 | 70.90 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Total | 254.15 |

The calculated molecular weight (254.15 g/mol) aligns with experimental data from PubChem and commercial catalogs.

Isomeric Considerations and Stereochemical Features

Isomerism in this compound is restricted due to its rigid substitution pattern:

Structural Isomerism :

- The fixed positions of substituents (2-Cl, 3-(2-chloroethyl), 7-CH₃, 8-CH₃) preclude structural isomers. Alternative substitution patterns would result in distinct IUPAC names (e.g., 3-chloro-2-(2-chloroethyl)-7,8-dimethylquinoline).

Stereoisomerism :

- The absence of double bonds or chiral centers eliminates geometric or optical isomerism. The 2-chloroethyl group (-CH₂CH₂Cl) lacks stereogenic sites, and the quinoline ring’s planar geometry further restricts conformational variability.

This analysis confirms that this compound exists as a single isomer under standard conditions.

Propriétés

IUPAC Name |

2-chloro-3-(2-chloroethyl)-7,8-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N/c1-8-3-4-10-7-11(5-6-14)13(15)16-12(10)9(8)2/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEZZCNKIIJTDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)CCCl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428908 | |

| Record name | 2-chloro-3-(2-chloroethyl)-7,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893724-67-9 | |

| Record name | 2-chloro-3-(2-chloroethyl)-7,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The 2-chloroethyl group at position 3 is introduced via Friedel-Crafts alkylation, leveraging the electron-rich quinoline ring. Using 1,2-dichloroethane as the alkylating agent and AlCl₃ as a Lewis acid, the reaction proceeds at 80–100°C in anhydrous dichloromethane. The 7,8-dimethyl substituents direct electrophilic attack to position 3 due to steric hindrance at adjacent positions.

Example Protocol

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethylformamide (DMF) improve alkylation efficiency by stabilizing the AlCl₃ complex. Substituting AlCl₃ with FeCl₃ reduces side reactions (e.g., ring chlorination) but lowers yields to 52%.

Chlorination Strategies for Position 2

Thionyl Chloride-Mediated Chlorination

Direct chlorination at position 2 employs thionyl chloride (SOCl₂) under reflux. The 7,8-dimethyl groups enhance reactivity at position 2 via inductive effects.

Typical Procedure

Phosphorus Pentachloride (PCl₅) in Nonpolar Media

Using PCl₅ in toluene at 110°C achieves higher regioselectivity (89% purity) but requires rigorous moisture exclusion.

Cyclization Approaches for Quinoline Core Assembly

Skraup Synthesis with Prefunctionalized Anilines

The Skraup reaction constructs the quinoline ring from 3-nitro-4-chloroaniline derivatives, incorporating methyl groups at positions 7 and 8 during cyclization.

Steps :

-

Condensation : 3-Nitro-4-chloroaniline reacts with glycerol at 140°C in conc. H₂SO₄.

-

Oxidation : FeSO₄ introduces the quinoline double bond.

Doebner-Miller Modification

This method substitutes glycerol with acrolein, enabling milder conditions (90°C) and better control over methyl group placement.

Catalytic Hydrogenation for Intermediate Reduction

Sodium Borohydride (NaBH₄) Reduction

NaBH₄ reduces ketone intermediates (e.g., 3-acetyl-7,8-dimethylquinoline) to alcohols, which are subsequently chlorinated.

Example :

Palladium-Catalyzed Hydrogenolysis

Pd/C (10 wt%) in ethanol selectively removes protecting groups (e.g., tert-butoxycarbonyl) without affecting chloro substituents.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis employs flow reactors to enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.

Parameters :

Solvent Recycling and Waste Management

Ethyl acetate and DMF are recovered via distillation (90% efficiency), minimizing environmental impact.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, 1,2-DCE | 68 | 95 | 220 |

| Skraup Synthesis | Glycerol, H₂SO₄ | 61 | 88 | 180 |

| Continuous Flow | SOCl₂, DMF | 78 | 97 | 250 |

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La 2-Chloro-3-(2-chloroéthyl)-7,8-diméthylquinoléine a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de dérivés de quinoléine plus complexes.

Biologie : Étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.

Médecine : Investigué pour son rôle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.

Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action de la 2-Chloro-3-(2-chloroéthyl)-7,8-diméthylquinoléine implique son interaction avec les composants cellulaires. Le groupe chloroéthyle peut former des liaisons covalentes avec des sites nucléophiles dans l'ADN, conduisant à la réticulation et à l'inhibition de la réplication de l'ADN. Cette propriété est particulièrement utile dans la recherche anticancéreuse, où le composé peut induire l'apoptose dans les cellules cancéreuses.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that 2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline exhibits significant anticancer potential:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, primarily through apoptosis induction and enzyme inhibition.

- Mechanistic Insights : The mechanism involves the inhibition of sirtuins and modulation of cellular signaling pathways critical for cancer cell survival .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties:

- In Vitro Antibacterial Tests : Effective inhibition was observed against both Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 30 µg/mL. This positions it as a candidate for further development into new antimicrobial agents .

Case Study on Anticancer Efficacy

A study evaluated the efficacy of this compound in inhibiting the proliferation of cancer cells. Results indicated significant cytotoxicity in MCF-7 cells, confirming its potential as an anticancer agent.

Case Study on Antimicrobial Properties

Another investigation focused on the compound's antimicrobial effects. It was found to effectively inhibit bacterial growth in various strains, highlighting its potential as a lead compound for developing new antibiotics.

Mécanisme D'action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline

- CAS Registry Number : 73930-69-5

- Molecular Formula : C₁₃H₁₃Cl₂N

- Molecular Weight : 254.15 g/mol

- Predicted Physicochemical Properties :

Synthetic Relevance: The compound is utilized as a key intermediate in medicinal chemistry. For instance, it reacts with ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate to form complex quinoline derivatives under reflux conditions . Its chloroethyl and dimethyl groups enhance reactivity in alkylation and coupling reactions.

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Quinoline Derivatives

The following table highlights structural analogs with modifications in substituent position, type, and chain length:

Key Observations :

- Chloroethyl vs. Chloropropyl : The chloroethyl group (C2 chain) in the target compound may confer moderate lipophilicity compared to the longer C3 chain in 948290-05-9, influencing membrane permeability .

- Chloromethyl vs.

- Positional Isomerism: 2-Chloro-4,8-dimethylquinoline (3913-17-5) demonstrates how methyl group placement alters electronic effects on the quinoline core .

Crystallographic and Stability Profiles

- Planarity and Packing: Derivatives like 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde exhibit planar quinoline systems (r.m.s. deviation: 0.074 Å) with weak intramolecular C–H⋯O/N interactions. The chloroethyl group in the target compound likely disrupts planarity, reducing π-π stacking but enhancing solubility .

- Thermal Stability : Predicted boiling point (378°C) suggests higher stability than shorter-chain analogs (e.g., chloromethyl derivative) due to increased van der Waals interactions .

Activité Biologique

2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a quinoline backbone characterized by a fused benzene and pyridine ring. The presence of two chlorine atoms and two methyl groups at specific positions enhances its chemical reactivity and biological interactions. Its average mass is approximately 254.15 g/mol.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against multiple bacterial strains, suggesting potential applications in treating infections.

- Cytotoxicity : Studies have indicated that this quinoline derivative can inhibit the growth of cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents .

- Anti-inflammatory Effects : It has been reported to inhibit pathways related to inflammation, such as cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. It is believed to interact with specific molecular targets within cellular pathways, potentially affecting enzyme activity or receptor binding.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including:

- Nucleophilic Substitution Reactions : Due to the presence of the chloroethyl group, this compound can undergo nucleophilic substitution reactions to form various derivatives.

- Oxidation and Reduction Processes : Depending on the reaction conditions, it may also participate in oxidation or reduction processes.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives. Below is a table summarizing some structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline | Contains a chloromethyl group instead of chloroethyl | |

| 6-Chloro-3-(2-chloroethyl)-7-methylquinoline | Variation in methyl group positioning | |

| 2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline | Different positioning of methyl groups |

This table highlights how variations in substituents can influence the biological activity of quinoline derivatives.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various quinoline derivatives against gram-positive bacteria. Results indicated that compounds similar to this compound exhibited significant antibacterial properties, often outperforming standard antibiotics like ampicillin .

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T47D. The cytotoxic effects were correlated with structural features that enhance lipophilicity and target interaction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Vilsmeier-Haack formylation. For example, a two-step protocol involves reacting ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate with 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline in DMF/THF under reflux (343 K for 1 hour) using KOtBu as a base. Reaction progress is monitored via TLC, followed by solvent removal under reduced pressure and recrystallization from chloroform/acetone . Alternative routes may employ MSCL-DMF/DMAC reagents to introduce functional groups like formyl or acetyl at the 3-position of the quinoline core .

Q. How can the molecular structure of this compound be characterized?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For instance, intramolecular C–H⋯O/N interactions and π–π stacking can be quantified using crystallographic data (e.g., dihedral angles between quinoline systems: 4.17°), with refinement via least-squares matrix methods (R-factor < 0.033) . Complementary techniques include NMR (to confirm substituent positions) and IR spectroscopy (to identify carbonyl or hydroxyl groups in derivatives) .

Q. What purification techniques are effective post-synthesis?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating intermediates. Final purification often involves recrystallization from chloroform or acetone, yielding colorless blocks suitable for crystallographic analysis . Solvent evaporation under controlled conditions (e.g., slow evaporation from acetone) enhances crystal quality for diffraction studies .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal reagents, solvents, and temperatures. For example, ICReDD’s approach combines quantum mechanics with machine learning to narrow experimental conditions, reducing trial-and-error cycles. COMSOL Multiphysics simulations can model reaction kinetics and mass transfer in real time, enabling dynamic adjustments to parameters like reflux duration or catalyst loading .

Q. How do substituents at the 3-position influence reactivity in quinoline derivatives?

- Methodological Answer : Substituents like formyl, acetyl, or hydroxymethyl alter electronic and steric profiles. For instance, 3-formyl groups enhance electrophilicity, facilitating nucleophilic attacks in subsequent reactions, while bulky 2-chloroethyl groups may hinder regioselectivity in cross-coupling reactions. Comparative studies of derivatives (e.g., 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde) reveal that electron-withdrawing groups stabilize intermediates, whereas electron-donating groups accelerate cyclization steps .

Q. How can contradictions in crystallographic data be resolved?

- Methodological Answer : Discrepancies in dihedral angles or packing interactions (e.g., π–π distances varying by 0.03 Å) require rigorous validation. Multi-temperature crystallography (100–300 K) and Hirshfeld surface analysis can distinguish static disorder from dynamic effects. For weak interactions (C–H⋯π), Bader’s quantum theory of atoms in molecules (QTAIM) provides electron density metrics to confirm their significance .

Q. What strategies mitigate steric hindrance in multi-step synthesis pathways?

- Methodological Answer : Steric effects from 7,8-dimethyl or 2-chloroethyl groups can be managed via:

- Stepwise functionalization : Introducing bulky groups late in the synthesis to avoid intermediate clashes.

- Solvent engineering : Using polar aprotic solvents (DMF, DMSO) to stabilize transition states .

- Catalyst design : Employing Pd-based catalysts with large ligands (e.g., XPhos) to accommodate steric bulk during cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.